molecular formula C17H21NO3S B14960123 N-(2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzenesulfonamide

N-(2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B14960123
M. Wt: 319.4 g/mol
InChI Key: VOOMJEASSKDLNP-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a sulfonamide group attached to a benzene ring substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzene-1-sulfonamide typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 2,4,6-trimethylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy and methyl groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-methylphenyl)acetamide
  • N-(2-methoxy-5-methylphenyl)nonanamide
  • N-(2-methoxy-5-methylphenyl)-2-phenylpropanamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications .

Properties

Molecular Formula

C17H21NO3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C17H21NO3S/c1-11-6-7-16(21-5)15(10-11)18-22(19,20)17-13(3)8-12(2)9-14(17)4/h6-10,18H,1-5H3

InChI Key

VOOMJEASSKDLNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

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